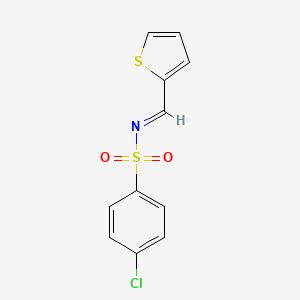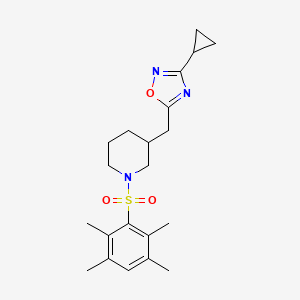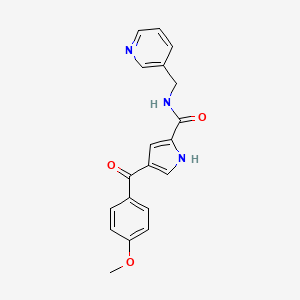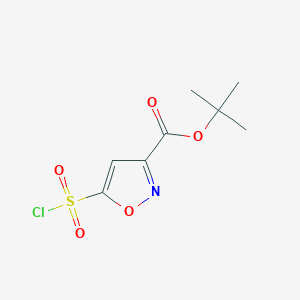
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a pyrimidine-based compound that is synthesized through a multi-step process.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has some limitations as well. It is a toxic compound that can cause harm to living organisms if not handled properly. Therefore, it requires special precautions to be taken when handling and storing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
未来方向
There are several future directions for the research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide. One potential direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide and to identify its potential side effects.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been found to have various biochemical and physiological effects. Although it has some limitations, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. Future research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with morpholine to form 4,6-dimethyl-2-morpholinopyrimidine-5-carbaldehyde. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
科学研究应用
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could be used as a potential drug candidate for the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCTTWMXCGSLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)



![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)